molecular formula C32H35NO5 B10849589 1-[2-[4-[(19R)-5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-yl]phenoxy]ethyl]piperidine CAS No. 810668-60-1

1-[2-[4-[(19R)-5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-yl]phenoxy]ethyl]piperidine

Cat. No.: B10849589
CAS No.: 810668-60-1
M. Wt: 513.6 g/mol
InChI Key: IFCSDJGUXGRSFR-JGCGQSQUSA-N
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Description

JNJ-19398990 is a novel chemical compound developed by Janssen Pharmaceuticals. It has shown promise in various therapeutic areas, particularly in the treatment of post-menopausal symptoms such as hot flushes and urogenital problems. This compound exhibits antagonistic activity in breast and uterine tissues, making it a potential candidate for addressing hormone-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-19398990 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of JNJ-19398990 would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods and conditions are proprietary to Janssen Pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

JNJ-19398990 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: JNJ-19398990 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

JNJ-19398990 has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in treating post-menopausal symptoms and hormone-related conditions.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

JNJ-19398990 exerts its effects through antagonistic activity in breast and uterine tissues. It interacts with specific molecular targets and pathways involved in hormone regulation. The exact mechanism involves binding to hormone receptors and modulating their activity, thereby alleviating symptoms associated with hormone imbalances .

Comparison with Similar Compounds

Similar Compounds

    JNJ-3989: Another compound developed by Janssen Pharmaceuticals, used in the treatment of hepatitis B.

    JNJ-56136379: A capsid assembly modulator for hepatitis B treatment.

    JNJ-73763989: An RNA interference therapy for hepatitis B.

Uniqueness

JNJ-19398990 is unique due to its specific antagonistic activity in breast and uterine tissues, making it particularly suitable for treating post-menopausal symptoms. Unlike other similar compounds, it targets hormone-related conditions rather than viral infections.

Properties

810668-60-1

Molecular Formula

C32H35NO5

Molecular Weight

513.6 g/mol

IUPAC Name

1-[2-[4-[(19R)-5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-yl]phenoxy]ethyl]piperidine

InChI

InChI=1S/C32H35NO5/c1-34-24-11-13-28-29(20-24)37-18-14-27-26-12-10-25(35-2)21-30(26)38-32(31(27)28)22-6-8-23(9-7-22)36-19-17-33-15-4-3-5-16-33/h6-13,20-21,32H,3-5,14-19H2,1-2H3/t32-/m1/s1

InChI Key

IFCSDJGUXGRSFR-JGCGQSQUSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C([C@H](O2)C4=CC=C(C=C4)OCCN5CCCCC5)C6=C(C=C(C=C6)OC)OCC3

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C(O2)C4=CC=C(C=C4)OCCN5CCCCC5)C6=C(C=C(C=C6)OC)OCC3

Origin of Product

United States

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